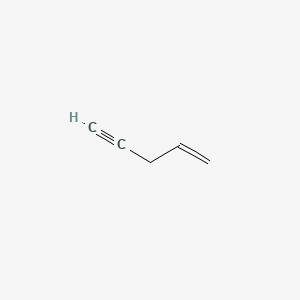

1-Penten-4-yne

説明

Contextual Significance as a Multifunctional Building Block in Contemporary Organic Synthesis

The strategic importance of 1-penten-4-yne in modern organic synthesis lies in its identity as a multifunctional building block. lookchem.comchemicalbook.com The presence of two distinct unsaturated functional groups—an alkene and a terminal alkyne—provides two reactive centers that can be addressed with high selectivity. nih.gov This allows for stepwise or orthogonal chemical modifications, granting synthetic chemists precise control over the construction of molecular frameworks.

The differential reactivity of the double and triple bonds is a key aspect of its utility. For instance, in electrophilic addition reactions using reagents like hydrogen bromide (HBr), the reaction preferentially occurs at the double bond rather than the triple bond. doubtnut.com This selectivity is attributed to the greater stability of the resulting secondary carbocation intermediate compared to the less stable vinylic carbocation that would form from addition across the triple bond. doubtnut.com

This controlled reactivity makes this compound a valuable starting material in the synthesis of complex natural products and other target molecules. Research has demonstrated its use as a key building block in the synthesis of trocheliophorolides and in the enantioselective synthesis of nonracemic geminal silylboronates. lookchem.comchemicalbook.com The ability to engage its alkene and alkyne moieties in various transformations—such as cycloadditions, cross-coupling reactions, and hydration—cements its role as a versatile tool for rapidly building molecular complexity. numberanalytics.com

Table 2: Research Findings on Reactions of this compound

| Reaction Type | Reagents | Finding |

|---|---|---|

| Electrophilic Addition | HBr (1 molar equivalent) | Addition occurs selectively at the C=C double bond. doubtnut.com |

| Synthesis Application | Various | Used as a precursor in the synthesis of trocheliophorolides. lookchem.comchemicalbook.com |

| Synthesis Application | Various | Employed in the enantioselective synthesis of nonracemic geminal silylboronates. lookchem.comchemicalbook.com |

This table summarizes key research findings regarding the reactivity and applications of this compound.

Historical Development and Evolution of Alkenyne Chemistry within Academic Research

The chemistry of alkynes, which is central to understanding compounds like this compound, has a rich history that has profoundly shaped organic chemistry. The journey began with the discovery of the simplest alkyne, acetylene (B1199291), by Edmund Davy in 1836. wiley-vch.de A pivotal moment came in 1862 when Friedrich Wöhler developed a method for producing acetylene from the hydrolysis of calcium carbide, a process that would become a cornerstone of the chemical industry for producing organic chemicals from coal. wiley-vch.de

While the first naturally occurring acetylenic compound was reportedly isolated from an Artemisia species in 1826, the synthetic potential of alkynes was not fully appreciated until much later. wikipedia.org A critical turning point was the publication of Ralph Raphael's book in 1955, which was the first comprehensive text describing the versatility of alkynes as intermediates in synthesis. wikipedia.org This work helped to establish alkynes as indispensable tools for organic chemists.

The field continued to advance with the discovery of new reactions that harnessed the unique reactivity of the triple bond. In 1974, a significant breakthrough occurred with the discovery of alkyne metathesis, a reaction that allows for the exchange of substituents between two alkyne molecules. ucsf.edu This reaction has since become a powerful method for synthesizing complex molecules, including macrocycles and semiconducting polymers. ucsf.edu The evolution of alkyne chemistry, from the initial discovery of acetylene to the development of sophisticated catalytic reactions, highlights the enduring importance of this functional group in the continuing expansion of synthetic organic chemistry. numberanalytics.comwiley-vch.de

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pent-1-en-4-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4H,2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBTUTURSPCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870788 | |

| Record name | 1-Penten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-28-3 | |

| Record name | 1-Penten-4-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Penten 4 Yne and Its Structural Derivatives

Catalytic Approaches to 1-Penten-4-yne Framework Construction

Catalytic methods offer efficient and selective routes to the this compound skeleton, often under mild conditions. Transition metals, particularly palladium, have played a pivotal role in the development of these transformative reactions.

Palladium-Catalyzed Decarboxylative Coupling Reactions for Enynes

Palladium-catalyzed decarboxylative coupling has emerged as a powerful strategy for the formation of carbon-carbon bonds, providing an alternative to traditional cross-coupling reactions that often require organometallic reagents. In this context, the coupling of alkynyl carboxylic acids with suitable alkenyl partners presents a direct route to enyne systems. Research has demonstrated the viability of this approach, for instance, in the synthesis of 3-(1-alkynyl)-2-cyclohexen-1-ones, where various alkynyl carboxylic acids were successfully coupled with 3-oxocyclohexenyl tosylates. wikipedia.org This phosphine-free catalytic system exhibits good functional group tolerance. wikipedia.org

The general mechanism for these reactions involves the oxidative addition of an alkenyl halide or triflate to a Pd(0) species, followed by reaction with the alkynyl carboxylic acid and subsequent decarboxylation to form an alkynyl-palladium intermediate. Reductive elimination then yields the desired enyne product and regenerates the Pd(0) catalyst. nih.gov The choice of ligand can be crucial; for example, Xphos has been found to be effective in the decarboxylative coupling of alkynyl carboxylic acids with benzyl (B1604629) and aryl halides. numberanalytics.comlibretexts.org Similarly, ligands such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) and tri-tert-butylphosphine (B79228) (P(t)Bu3) have been employed for the coupling of various alkynyl carboxylic acids with aryl halides. rsc.org

Table 1: Examples of Palladium-Catalyzed Decarboxylative Coupling for Enyne Synthesis

| Alkenyl Partner | Alkynyl Carboxylic Acid | Catalyst System | Product Type | Yield (%) | Reference |

| 3-Oxocyclohexenyl tosylate | Phenylpropiolic acid | Pd(OAc)₂ / Cs₂CO₃ | Enynone | 92 | wikipedia.org |

| Iodobenzene | Phenylpropiolic acid | Pd(TFA)₂ / P(t-Bu)₃ / TBAF | Diaryl alkyne | 94 | rsc.org |

| Bromobenzene | 2-Octynoic acid | Pd₂(dba)₃ / dppb / TBAF | Aryl alkyl alkyne | 90 | rsc.org |

| Benzyl chloride | Phenylpropiolic acid | Pd(OAc)₂ / Xphos / Cs₂CO₃ | Benzyl alkyne | 85 | numberanalytics.com |

Other Transition Metal-Mediated and Ligand-Controlled Syntheses

While palladium is prominent, other transition metals such as copper, rhodium, and nickel also catalyze the formation of enyne frameworks, often with unique selectivity and reactivity.

Copper-Catalyzed Syntheses: Copper-catalyzed reactions, particularly Sonogashira-type couplings, are a cornerstone of enyne synthesis. nih.govnih.gov These reactions typically involve the coupling of a terminal alkyne with a vinyl halide. organic-chemistry.org Copper(I) salts, such as CuI, react with the terminal alkyne to form a copper(I) acetylide, which is the active species in the catalytic cycle. nih.gov Advances have led to the development of palladium-free, copper-catalyzed procedures that are cost-effective and tolerate a variety of functional groups. rsc.orgdocumentsdelivered.com For instance, a copper(I)-catalyzed coupling of vinyl iodides and acetylenes using a [Cu(bipy)PPh₃Br] catalyst and K₂CO₃ as a base has been shown to be highly efficient. acs.org

Rhodium-Catalyzed Syntheses: Rhodium catalysts have been employed in reductive cyclizations of 1,6-enynes, mediated by hydrogen, to produce alkylidene cyclopentanes. nih.gov Rhodium(I) complexes can also catalyze three-component [4+2+1] cycloadditions involving two vinylallene molecules and carbon monoxide to generate tropone (B1200060) derivatives. organic-chemistry.org These methods showcase the versatility of rhodium in constructing complex cyclic systems containing the enyne motif.

Nickel-Catalyzed Syntheses: Nickel catalysis provides another avenue for enyne synthesis. Nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents has been developed for the synthesis of 1,4-enynes, demonstrating high regio- and E/Z-selectivity for aryl-substituted allylic alcohols. nih.gov

Table 2: Examples of Other Transition Metal-Mediated Enyne Syntheses

| Metal Catalyst | Alkene/Allyl Partner | Alkyne Partner | Ligand/Additive | Product Type | Yield (%) | Reference |

| Copper(I) bromide | (Z)-ethyl-3-iodoacrylate | Phenylacetylene | bipy / PPh₃ / K₂CO₃ | 1,3-Enyne | 99 | acs.org |

| Rhodium(I) | 1,6-Enyne | (Hydrogen) | (S)-BINAP | Alkylidene cyclopentane | >95 | nih.gov |

| Nickel(II) chloride | Cinnamyl alcohol | Phenylacetylene (as zincate) | dppf | 1,4-Enyne | 94 | |

| Copper(I) iodide | o-Iodoaniline | Phenylacetylene | PPh₃ / DBU | 2-Ethynylaniline | 99 | documentsdelivered.com |

Classical and Novel Non-Catalytic Strategies for this compound Synthesis

Beyond catalysis, classical organic reactions and strategic fragment assembly provide fundamental and often complementary routes to the this compound core structure.

Dehydrohalogenation Pathways to Form Alkenyne Systems

A traditional and straightforward method for introducing unsaturation to form alkynes is through dehydrohalogenation of dihalides. This elimination reaction, typically promoted by a strong base, can be applied to create the triple bond of an enyne system. The synthesis of an alkyne via a double E2 elimination from a vicinal or geminal dihalide is a well-established process. For example, starting from an alkene, halogenation can produce a dihaloalkane, which upon treatment with a strong base like sodium amide (NaNH₂) in liquid ammonia, undergoes a double dehydrohalogenation to yield an alkyne. This approach can be adapted to substrates already containing a double bond to construct the enyne framework.

Strategic Alkene-Alkyne Coupling and Fragment Assembly Approaches

The direct coupling of alkenyl and alkynyl fragments represents a highly convergent and flexible strategy for constructing the this compound skeleton without relying on a catalytic cycle. These methods often involve the reaction of a nucleophilic alkynyl species with an electrophilic allyl partner.

A primary example is the reaction of an alkynyl anion with an allyl halide. Acetylide anions, generated by the deprotonation of terminal alkynes with a strong base like sodium amide or an organolithium reagent, are potent nucleophiles. These anions can readily participate in Sₙ2 reactions with electrophiles such as allyl bromide to form the desired 1,4-enyne structure.

The use of Grignard reagents is another classic fragment assembly approach. An ethynylmagnesium halide (an alkynyl Grignard reagent) can be coupled with an allyl halide. libretexts.org For instance, the reaction of allyl bromide with ethynylmagnesium bromide in a suitable solvent like THF can provide a direct route to this compound. nih.gov

Pericyclic reactions also offer non-catalytic pathways to enyne systems. The ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile), can form a new sigma bond and a shifted double bond. wikipedia.orglibretexts.org While often requiring thermal conditions, certain substrates can undergo ene reactions to form enyne structures. Additionally, nih.govnih.gov-sigmatropic rearrangements, such as the Claisen or Cope rearrangements, provide a powerful means of reorganizing molecular frameworks and can be designed to produce enyne products stereoselectively. nih.gov

Enantioselective and Diastereoselective Synthesis of Nonracemic this compound Derivatives

The synthesis of chiral, nonracemic this compound derivatives is of significant importance for applications in pharmaceuticals and materials science. This has been achieved through various stereoselective catalytic methods.

Palladium-catalyzed asymmetric allylic C-H alkylation has been developed for the enantioselective synthesis of chiral 1,4-enynes. These reactions can be achieved through the cooperative catalysis of a palladium complex, a primary amine, and a chiral phosphoric acid. The use of chiral ligands, such as chiral phosphoramidites, in conjunction with a chiral Brønsted acid can synergistically control the stereoselectivity. Planar chiral ferrocene-based ligands have also been successfully employed in palladium-catalyzed annulations with diarylethynes to produce chiral products with high enantioselectivity.

Synergistic rhodium and copper catalysis has enabled the highly branch- and enantioselective synthesis of 1,4-enynes from terminal alkynes and racemic allylic carbonates. This approach allows for the direct use of a wide range of functionalized terminal alkynes.

Organocatalysis provides a metal-free alternative for the enantioselective synthesis of 1,4-enynes. A highly acidic chiral N-triflyl phosphoramide (B1221513) catalyst has been shown to mediate the reaction between propargyl alcohols and trialkenylboroxines, affording chiral 1,4-enynes in good yields and with high enantioselectivity. rsc.org

Diastereoselective additions of nucleophiles to chiral electrophiles are also a viable strategy. For example, the Lewis acid-catalyzed addition of prochiral allyl nucleophiles to chiral α-alkoxy N-tosyl imines can control the stereochemistry at multiple new stereocenters, with the diastereoselectivity being influenced by the alkene geometry and the nature of the substituents.

Table 3: Examples of Enantio- and Diastereoselective Syntheses of 1,4-Enyne Derivatives

| Reaction Type | Catalyst/Reagent | Chiral Ligand/Auxiliary | Substrate Scope | Stereoselectivity | Yield (%) | Reference |

| Pd-Catalyzed Allylic C-H Alkylation | Pd(OAc)₂ / Benzoquinone | Chiral Phosphoramidite / Chiral Phosphoric Acid | 1,4-Pentadienes / Pyrazol-5-ones | up to 95% ee | 60-91 | |

| Rh/Cu Synergistic Alkynylation | [Rh(cod)₂]BF₄ / Cu(MeCN)₄PF₆ | Chiral Diene Ligand | Racemic Allylic Carbonates / Terminal Alkynes | up to 97% ee | 65-98 | |

| Organocatalytic Alkenylation | Chiral N-Triflyl Phosphoramide | N/A | Propargyl Alcohols / Trialkenylboroxines | up to 98% ee | 51-86 | rsc.org |

| Pd-Catalyzed Annulation | Pd(OAc)₂ | Boc-L-Val-OH | N,N-disubstituted aminomethylferrocenes / Diarylethynes | up to 99% ee | 33-98 | |

| Diastereoselective Allylation | BF₃·OEt₂ | Chiral α-alkoxy auxiliary | α-Alkoxy N-tosyl imines / Allyl silanes | up to >20:1 dr | 70-95 |

Reactivity and Mechanistic Investigations of 1 Penten 4 Yne Transformations

Cycloaddition Reactions Involving 1-Penten-4-yne

Cycloaddition reactions are powerful tools for constructing ring systems in a convergent and often stereocontrolled manner. wikipedia.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org this compound and its derivatives can utilize either the double bond or the triple bond as the participating π-system.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgpraxilabs.commasterorganicchemistry.com In this context, the π-systems of this compound can act as the dienophile, reacting with a 4π-electron diene. The reaction's efficiency is typically enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comlibretexts.orglibretexts.org

The general mechanism involves the simultaneous formation of two new sigma bonds and a new pi bond. libretexts.orgyoutube.com The reaction proceeds through a single, cyclic transition state without the formation of intermediates. wikipedia.org

Table 1: Reactivity of Enynes as Dienophiles in Diels-Alder Reactions

| Diene | Dienophile System | Conditions | Product Type | Key Findings |

| Cyclopentadiene | Generic Enyne | Thermal | Bicyclic Adduct | The reaction generally favors the endo product due to secondary orbital interactions. libretexts.org |

| 1,3-Butadiene | Generic Enyne | Thermal/Lewis Acid | Cyclohexene Derivative | The alkyne moiety is often less reactive than a similarly substituted alkene unless activated by electron-withdrawing groups. |

| Hexachlorocyclopentadiene | 2-Methylpropene | Thermal | Bicyclic Adduct | Demonstrates how electron-withdrawing groups on the diene can facilitate reactions with electron-rich dienophiles. libretexts.org |

This table represents generalized findings for enyne systems in Diels-Alder reactions based on established principles.

Research into Diels-Alder reactions with dienophiles containing both double and triple bonds shows that selectivity can be an issue. The relative reactivity of the alkene versus the alkyne in this compound depends on the specific diene used and the reaction conditions. Often, the alkene portion is more reactive unless the alkyne is activated by adjacent electron-withdrawing substituents.

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (a three-atom, four-π-electron system) with a dipolarophile (typically an alkene or alkyne) to yield a five-membered heterocycle. wikipedia.orgorganic-chemistry.org This reaction, also known as the Huisgen cycloaddition, is a concerted process and provides a powerful method for synthesizing heterocyclic compounds. organic-chemistry.orgnumberanalytics.comresearchgate.net

Both the double and triple bonds in this compound can serve as the dipolarophile. Common 1,3-dipoles include azides, nitrile oxides, and nitrones. numberanalytics.comyoutube.com

Azide-Alkyne Cycloaddition: The reaction between an organic azide (B81097) and the terminal alkyne of a this compound system yields a 1,2,3-triazole. wikipedia.orgyoutube.com This specific transformation is a cornerstone of "click chemistry," especially the copper-catalyzed variant which proceeds rapidly and with high regioselectivity. youtube.com

Nitrile Oxide-Alkyne Cycloaddition: When reacted with a nitrile oxide, the alkyne moiety can form an isoxazole, a versatile intermediate in organic synthesis. wikipedia.orgyoutube.com

Nitrone-Olefin Cycloaddition: The alkene portion of this compound can react with nitrones to form isoxazolidine (B1194047) rings.

The regioselectivity of these additions depends on steric and electronic factors of both the dipole and the dipolarophile. organic-chemistry.org In a molecule like this compound, the choice of dipole and catalyst can direct the cycloaddition to either the double or the triple bond.

Photoinduced [2+2] cycloadditions are key reactions for synthesizing four-membered rings, which are often difficult to access through thermal methods. libretexts.org These reactions typically occur when one of the reacting partners absorbs light, promoting it to an electronic excited state, which then reacts with the ground state of the second partner. wikipedia.org

For this compound, both the alkene and alkyne components can potentially participate in [2+2] cycloadditions. A well-known example is the Paterno-Büchi reaction, which is the [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane. nih.gov While specific studies on this compound are not broadly detailed, the principles can be extended from research on similar systems. For instance, the photocycloaddition of α-diketones with alkenes can proceed via a [2+2] pathway. nih.gov The reaction of an excited carbonyl group with the double bond of this compound would be expected to yield a spiro-oxetane. The diastereoselectivity of such reactions can often be rationalized by considering the stability of the intermediate diradicals formed during the reaction. rsc.org

Recent research has also explored complex photoinduced relays, such as the double [2+2] cycloaddition of yne–allenones, which can create intricate polycyclic structures in a single step. rsc.org

Metathesis Reactions of this compound and Related Enynes

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. wikipedia.org Enyne metathesis is a variation that involves a reaction between an alkene and an alkyne, most commonly catalyzed by ruthenium carbene complexes like the Grubbs and Hoveyda-Grubbs catalysts. organic-chemistry.orgnih.gov

Ene-yne metathesis (EYM) transforms an alkene and an alkyne into a 1,3-diene. organic-chemistry.org This reaction is highly valuable for creating conjugated dienes, which are important building blocks in organic chemistry. nih.govnih.gov The mechanism is generally understood to proceed via a metal carbene which first reacts with one of the unsaturated moieties. Two main pathways are considered:

"Ene-first" pathway: The ruthenium catalyst reacts with the alkene first to form a ruthenacyclobutane intermediate. organic-chemistry.org

"Yne-first" pathway: The catalyst initially engages with the alkyne. researchgate.net

Computational and experimental studies suggest that the insertion of the alkyne is often slower and kinetically decisive. researchgate.net For intermolecular reactions, such as the cross-metathesis of this compound with ethylene (B1197577), an atmosphere of ethylene gas can enhance the reaction rate by promoting the rate-limiting cycloreversion step. nih.govresearchgate.net The choice of catalyst is critical; second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred for their higher activity and functional group tolerance. nih.govnsf.gov

Table 2: Performance of Ruthenium Catalysts in Ene-Yne Cross-Metathesis (EYCM)

| Catalyst Type | Substrates | Key Conditions | Product Type | Typical Yield |

| Grubbs Catalyst (1st Gen) | Terminal Alkyne + Ethylene | Ethylene atmosphere, Room Temp | 2-Substituted 1,3-Butadiene | Moderate to Good nih.gov |

| Grubbs Catalyst (2nd Gen) | Terminal Alkyne + Ethylene | Higher ethylene pressure/temp | 2-Substituted 1,3-Butadiene | Good to Excellent nih.gov |

| Hoveyda-Grubbs (2nd Gen) | Functionalized Alkyne + Ethylene | Optimized for substrate | Functionalized 1,3-Diene | High nsf.gov |

| Hoveyda-Grubbs (2nd Gen) | Enol Ether + Alkyne | Refluxing Benzene | Electron-rich Diene | High nih.gov |

This table summarizes typical outcomes for EYCM reactions based on published research findings.

Ring-closing metathesis (RCM) is an intramolecular variation of metathesis used to form cyclic compounds. wikipedia.org When applied to a molecule containing both an ene and a yne group (an enyne), the reaction is termed Ring-Closing Ene-Yne Metathesis (RCEYM), which produces a cyclic diene. organic-chemistry.org This strategy is widely used to synthesize five- to seven-membered rings and even larger macrocycles. wikipedia.orgorganic-chemistry.org The driving force for RCM involving terminal alkenes is often the release of a volatile byproduct like ethylene. organic-chemistry.org

Cross-metathesis (CM) is the intermolecular counterpart, where two different olefins exchange fragments. organic-chemistry.orguwindsor.ca Ene-yne cross-metathesis (EYCM) between this compound and another olefin can produce a variety of substituted conjugated dienes. nih.gov A significant challenge in CM is controlling selectivity to favor the desired cross-product over homodimers of the starting materials. organic-chemistry.orgmsu.edu However, by carefully choosing substrates with different reactivities (e.g., an electron-rich olefin and an electron-poor one) and using highly active second-generation catalysts, high selectivity for the cross-coupled product can be achieved. uwindsor.camsu.edu

Electrophilic and Radical Addition Reactions to this compound Transformations

The unique structure of this compound, featuring both a carbon-carbon double bond and a terminal triple bond, presents a fascinating case for studying the selectivity of addition reactions. The relative reactivity of these two unsaturated functionalities governs the outcome of such transformations.

Regioselectivity and Stereoselectivity in Electrophilic Additions (e.g., Halogenation)

In electrophilic additions to enynes like this compound, the carbon-carbon double bond is generally more reactive than the triple bond. libretexts.orgdoubtnut.com This preferential reactivity is attributed to the lower activation energy required for the formation of the intermediate carbocation from the alkene moiety compared to the less stable vinyl cation that would result from the attack on the alkyne. doubtnut.comlumenlearning.com

The reaction of this compound with one equivalent of an electrophile, such as a halogen, demonstrates this regioselectivity. For instance, the addition of one equivalent of bromine (Br₂) selectively occurs at the double bond, yielding 4,5-dibromo-1-pentyne as the primary product. libretexts.orglumenlearning.comalmerja.com

HC≡C-CH₂-CH=CH₂ + Br₂ → HC≡C-CH₂-CHBr-CH₂Br libretexts.orglumenlearning.comalmerja.com

The stereochemistry of such halogenation reactions on alkenes typically proceeds via an anti-addition mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com This involves the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the face opposite to the cyclic ion, resulting in the two halogen atoms being on opposite sides of the original double bond. libretexts.orglibretexts.org

In the case of adding hydrogen halides (HX), the reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms (C1), and the halide adds to the more substituted carbon (C2). libretexts.orglibretexts.orgmasterorganicchemistry.com This is because the reaction proceeds through the more stable secondary carbocation intermediate.

The table below summarizes the expected major products from the electrophilic addition of various reagents to this compound, based on established principles of regioselectivity and stereoselectivity.

| Reagent | Expected Major Product | Regioselectivity | Stereoselectivity |

| Br₂ (1 equiv.) | 4,5-dibromo-1-pentyne | Addition to C=C | anti-addition |

| HBr (1 equiv.) | 4-bromo-1-pentyne | Markovnikov addition to C=C | Not specific (mixture of syn and anti) |

| H₂O, H⁺ | Pent-1-en-4-ol | Markovnikov hydration at C=C | Not applicable |

This table is generated based on general principles of electrophilic addition reactions.

Radical-Initiated Polymerization and Functionalization Pathways

This compound and related enyne systems are also substrates for radical-mediated transformations. Radical polymerization of enynes can be initiated by various methods, leading to cross-linked polymer networks due to the presence of two polymerizable groups. nih.gov For instance, diradicals generated from processes like the Bergman cyclization have been shown to initiate the radical polymerization of various monomers. nih.gov While specific studies on the radical polymerization of solely this compound are not prevalent, the principles suggest that it would be a reactive monomer.

More controlled radical functionalization pathways offer synthetic utility for selectively modifying the molecule. Radical additions to enynes can trigger subsequent reactions, such as hydrogen atom transfer (HAT), to achieve difunctionalization at remote positions. nih.govresearchgate.net For pent-1-yne derivatives, radical addition can be followed by a 1,5-HAT process, which allows for functionalization at the C4 position. nih.gov In the context of this compound, a radical (R•) could add to the more accessible terminal alkyne, generating a vinyl radical. This could potentially lead to cyclization or other downstream functionalizations.

A general pathway for radical-initiated functionalization is shown below:

Initiation : A radical initiator generates a radical species (R•).

Addition : The radical adds to one of the unsaturated bonds of this compound. Addition to the alkyne is often favored.

Propagation/Functionalization : The resulting radical intermediate can be trapped by another reagent, undergo intramolecular cyclization, or initiate polymerization.

These radical pathways are powerful tools for creating complex molecular architectures from simple unsaturated precursors. researchgate.net

Rearrangements and Isomerizations of this compound Systems

This compound can undergo conformational isomerization through rotation around the C2-C3 single bond. nih.gov This rotation allows the molecule to exist in different spatial arrangements. Detailed spectroscopic studies have identified two stable conformers: cis and skew. nih.govcapes.gov.br

The interconversion between these conformers has been investigated using techniques like IR-Fourier transform microwave double-resonance spectroscopy. capes.gov.brnih.gov At an internal energy of approximately 3,330 cm⁻¹, which is above the barrier for isomerization, the molecule dynamically switches between the cis and skew forms. capes.gov.brnih.gov The timescale for this conformational isomerization was measured to be around 25 picoseconds. capes.gov.brnih.gov

Computational studies have also been employed to understand the potential energy surface of this compound. nih.gov These calculations indicate that the cis conformer is slightly more stable than the doubly degenerate skew conformer.

The table below presents key data from the conformational analysis of this compound.

| Parameter | Value | Source |

| Stable Conformers | cis, skew | nih.gov |

| Energy Difference (cis vs. skew) | cis is more stable by 98 cm⁻¹ | nih.gov |

| Calculated Isomerization Barrier (cis) | 899 cm⁻¹ | nih.gov |

| Experimental Isomerization Timescale (at 3,330 cm⁻¹) | ~25 ps | capes.gov.brnih.gov |

Data sourced from experimental and computational studies.

Beyond simple conformational changes, substituted enyne systems can undergo more complex rearrangement reactions, such as the Moore cyclization for certain 3-heteroatom-pent-1-en-4-yn-1-ones, although this is not a direct rearrangement of the parent this compound. researchgate.net

Catalysis in 1 Penten 4 Yne Chemistry

Selective Hydrogenation of 1-Penten-4-yne and its Derivatives

The partial hydrogenation of the alkyne moiety in this compound to yield valuable diene products requires highly selective catalysts to prevent over-reduction to the corresponding alkane or saturation of the existing double bond. Both heterogeneous and homogeneous catalysts have been developed to address this challenge.

Heterogeneous catalysts are widely employed for the selective hydrogenation of alkynes. The most well-known of these is the Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with a lead salt (such as lead acetate) and often an organic modifier like quinoline. wikipedia.org The poisoning deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed alkene to an alkane and enhances selectivity for the alkyne hydrogenation. wikipedia.org

The hydrogenation of alkynes using a Lindlar catalyst is stereospecific, proceeding via syn-addition of hydrogen to the alkyne, resulting in the formation of a cis-alkene. wikipedia.org In the context of this compound, the goal is the selective reduction of the triple bond to a double bond, yielding 1,4-pentadiene, without reducing the terminal double bond. Studies on conjugated ene-yne compounds highlight the complexities of such reactions, where catalyst selectivity is paramount. epa.gov The performance of traditional Lindlar catalysts can be compared with newer systems, such as those based on palladium sulfide (B99878) (Pd₄S), which have shown high selectivity for alkyne hydrogenation even at elevated pressures. researchgate.net Research into alternative supports and bimetallic formulations aims to create catalysts with improved selectivity and stability compared to the classic Lindlar system. researchgate.net

| Catalyst System | Support | Poison/Modifier | Key Feature |

| Lindlar Catalyst | Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄) | Lead (e.g., Lead Acetate), Quinoline | Prevents over-reduction to alkanes by deactivating Pd sites. wikipedia.org |

| Palladium Sulfide | Not applicable (phase) | Sulfur | High selectivity for alkyne hydrogenation, potentially replacing traditional catalysts. researchgate.net |

| Bimetallic Catalysts | Alumina, Activated Carbon | Second metal (e.g., Nickel) | Aims to improve selectivity and reduce cost compared to commercial catalysts. researchgate.net |

Homogeneous catalysts offer an alternative approach, often providing higher selectivity due to their well-defined, single-site nature. walshmedicalmedia.com The design of the ligand coordinated to the metal center is crucial for controlling the catalyst's activity and selectivity. For the chemoselective reduction of a substrate like this compound, the catalyst must differentiate between the alkyne and alkene moieties.

The development of such catalysts is often guided by mechanistic understanding and computational modeling. rsc.org By tuning the electronic and steric properties of ligands, the reactivity of the metal center can be modulated to favor interaction with the more reactive alkyne group. For instance, pincer-type ligands have been used in cobalt complexes for the selective reduction of carbon dioxide, demonstrating how ligand architecture can steer reactivity toward a specific chemical bond. rsc.org This principle of "catalysis by design" involves creating a coordination sphere around the metal that sterically and electronically favors the desired transformation. acs.org The goal is to design a system where the substrate, this compound, preferentially coordinates to the metal center via its alkyne functionality, allowing for selective hydrogenation before the alkene can react.

Transition Metal-Catalyzed Functionalizations and C-C Bond Formations

Beyond hydrogenation, the dual functionality of this compound makes it a valuable substrate for transition metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.

Copper(I) catalysts have proven effective in the enantioselective addition of "skipped" enynes, like this compound, to ketones. acs.orgnih.gov This method allows for the construction of chiral tertiary alcohols, which are important building blocks in organic synthesis. acs.org In these reactions, the enyne acts as a stable hydrocarbon pronucleophile. A key innovation is the use of a soft copper(I)-conjugated Brønsted base catalyst combined with a chiral diphosphine ligand, such as (S,S)-Ph-BPE. nih.gov This system enables the chemoselective deprotonation of the methylene (B1212753) protons of the skipped enyne, even in the presence of more acidic protons on the ketone substrate. acs.orgacs.org

The resulting chiral allylcopper intermediate reacts with high levels of enantio-, diastereo-, regio-, and chemoselectivity. nih.gov A significant feature of this transformation is that the skipped enyne moiety is exclusively converted into a cis-conjugated enyne system in the product, which can be used for further chemical modifications. acs.orgacs.org Computational studies using Density Functional Theory (DFT) have provided insight into the reaction mechanism, indicating that steric hindrance between the substrates and the chiral ligand is crucial for achieving high stereoselectivity. mdpi.compreprints.org

Iridium and ruthenium complexes are powerful catalysts for the functionalization of alkynes, including the hydroboration of this compound. acs.orgnih.gov These reactions are highly selective and provide routes to valuable alkenyl-borane compounds. The choice of catalyst precursor dictates the isomeric product formed.

Specifically, the reaction of this compound with decaborane (B607025) derivatives can be catalyzed by different iridium and ruthenium complexes to yield distinct isomers. acs.org

Using the iridium precatalyst [Cp*IrCl₂]₂ results in the formation of β-E-alkenyl-decaboranes.

Conversely, employing the ruthenium precatalyst [RuI₂(p-cymene)]₂ leads to the α-alkenyl-decaborane isomer. nih.gov

These differing selectivities suggest that the catalytic cycles proceed through different mechanistic pathways. nih.gov The resulting alkenyl-decaboranes are versatile intermediates that can undergo further transformations, such as iridium-catalyzed hydroborations or ruthenium-catalyzed olefin metathesis. nih.gov

| Catalyst Precursor | Substrates | Product Type | Yield | Reference |

| [Cp*IrCl₂]₂ | This compound, 6-{(CH₃)₃Si(CH₂)₃}-B₁₀H₁₃ | β-E-alkenyl-decaborane | 67% | acs.org |

| [RuI₂(p-cymene)]₂ | Alkynes, Decaboranes | α-alkenyl-decaborane | (Not specified for this compound) | nih.gov |

Design and Optimization of Catalytic Systems for Alkenyne Reactivity

The effective catalytic transformation of bifunctional molecules like this compound hinges on the rational design and optimization of the catalytic system. walshmedicalmedia.com The primary goal is to maximize activity and, most importantly, selectivity, ensuring that the desired functional group reacts while others remain untouched. researchgate.net This involves a multi-faceted approach considering the metal, ligands, solvent, and reaction conditions. researchgate.net

Catalyst design can be approached as an optimization problem where the structure of the catalyst is systematically modified to achieve the highest performance. researchgate.netrsc.org Modern strategies increasingly rely on computational chemistry and mechanistic studies to guide this process. walshmedicalmedia.comibs.re.kr By understanding the elementary steps of a catalytic cycle, researchers can identify the rate-limiting step or the selectivity-determining step and modify the catalyst to improve efficiency. walshmedicalmedia.com For alkenynes, this means designing a catalyst's active site that can distinguish between the π-systems of the alkene and the alkyne.

The "catalysis by design" approach uses knowledge from molecular chemistry to create well-defined, single-site heterogeneous catalysts. acs.org By grafting specific organometallic precursors onto a support, catalysts can be engineered with a tailored coordination sphere to target a specific transformation. acs.org For substrates like this compound, this allows for the creation of systems that can, for example, favor alkyne hydroboration over alkene hydroboration or selectively activate the C-H bonds adjacent to the triple bond. The ultimate aim is to move from trial-and-error discovery to the predictable, virtual optimization of catalysts for specific, challenging reactions. ibs.re.kr

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Penten 4 Yne Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules, including 1-penten-4-yne and its derivatives. researchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions, NMR provides invaluable information on the connectivity of atoms and the three-dimensional arrangement of the molecule.

While a comprehensive library of NMR data for a wide range of this compound derivatives is not extensively documented in publicly available literature, the fundamental principles of NMR spectroscopy allow for predictable spectral features. For instance, ¹³C NMR spectral data for this compound is available, which provides information on the chemical environment of each carbon atom. nih.gov

Detailed ¹H NMR studies on related systems, such as 1,2,3-triols, demonstrate the power of this technique in determining stereochemistry. researchgate.net By analyzing the differences in chemical shifts (Δδ) and coupling constants of diastereomeric derivatives, the absolute and relative configurations of chiral centers can be established. researchgate.net Similar methodologies can be applied to chiral derivatives of this compound to unravel their stereochemical intricacies.

Mechanistic studies of reactions involving this compound can also be effectively monitored using NMR. By tracking the appearance of new signals and the disappearance of reactant signals over time, the kinetics and pathways of chemical transformations can be mapped. For example, in reactions involving the addition to the double or triple bond, the changes in the chemical shifts of the vinylic and acetylenic protons would provide direct evidence of the reaction's progress.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Acetylenic C-H | ~1.9 - 2.5 | Triplet |

| Propargylic CH ₂ | ~2.8 - 3.2 | Doublet of Triplets |

| Vinylic =CH - | ~5.7 - 6.0 | Multiplet |

| Vinylic =CH ₂ (trans to C₃) | ~5.0 - 5.2 | Doublet of Triplets |

| Vinylic =CH ₂ (cis to C₃) | ~4.9 - 5.1 | Doublet of Triplets |

Note: These are estimated values and can vary based on solvent and substitution.

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules like this compound. These methods are complementary, as IR spectroscopy is sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule.

Studies on this compound have revealed the existence of two stable conformers: syn and gauche. The syn conformer, where the vinyl and acetylenic groups are in the same plane, is the more stable form. The energy difference between the syn and gauche conformers has been determined through variable temperature IR studies of this compound dissolved in liquid krypton.

A comprehensive vibrational assignment for both the syn and gauche conformers has been proposed based on experimental IR and Raman spectra, supported by ab initio calculations. This allows for the identification of characteristic vibrational modes associated with each conformation.

Table 2: Key Vibrational Frequencies for Conformational Analysis of this compound

| Vibrational Mode | syn Conformer (cm⁻¹) | gauche Conformer (cm⁻¹) |

| C≡C Stretch | ~2120 | ~2120 |

| C=C Stretch | ~1640 | ~1640 |

| =C-H Stretch | ~3080 | ~3080 |

| ≡C-H Stretch | ~3310 | ~3310 |

| CH₂ Wag | ~1300 | ~1280 |

| Skeletal Bend | ~450 | ~430 |

Mass Spectrometry for Identification of Complex Reaction Intermediates and Products

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. msu.edu In the context of this compound, mass spectrometry is particularly valuable for identifying transient intermediates and final products in complex reaction mixtures. nih.govresearchgate.netrsc.org

Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and collision-induced dissociation (CID), are particularly powerful for studying reaction mechanisms. nih.gov These methods allow for the gentle ionization of molecules from solution, enabling the detection of charged intermediates that might be too unstable to observe by other means. By subjecting these mass-selected intermediates to CID, their fragmentation patterns can be analyzed to provide structural information.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 66 | Molecular Ion | [C₅H₆]⁺ |

| 65 | Loss of H | [C₅H₅]⁺ |

| 41 | Allyl Cation | [C₃H₅]⁺ |

| 39 | Propargyl Cation | [C₃H₃]⁺ |

| 27 | Ethynyl (B1212043) Cation | [C₂H₃]⁺ |

Photoionization and Dispersed Fluorescence Spectroscopy for Unstable Radical Species

The study of highly reactive, unstable species such as radicals derived from this compound requires specialized spectroscopic techniques. Photoionization and dispersed fluorescence spectroscopy are powerful methods for probing the electronic structure and vibrational frequencies of such transient molecules.

A relevant example is the investigation of the 1-phenylpropargyl radical, a derivative of this compound. In these experiments, the radical is generated in a jet-cooled environment to isolate it and reduce spectral congestion. Laser-induced fluorescence (LIF) is used to excite the radical to an electronically excited state, and the subsequent fluorescence is dispersed to obtain a vibrationally resolved spectrum of the ground electronic state. This provides detailed information about the vibrational modes of the radical.

By analyzing the vibronic structure in the LIF and dispersed fluorescence spectra, researchers can assign the fundamental vibrational frequencies in both the ground and excited electronic states of the radical species. This data is crucial for understanding the bonding and geometry of these unstable molecules.

X-ray Diffraction Studies for Solid-State Structural Determination of Crystalline Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net

While specific X-ray crystal structures of this compound derivatives are not widely reported, the principles of the technique are broadly applicable. The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision.

For organometallic complexes incorporating a this compound ligand, X-ray diffraction would be essential for characterizing the coordination geometry around the metal center and the precise mode of binding of the enyne ligand. This information is critical for understanding the reactivity and catalytic activity of such complexes.

Applications of 1 Penten 4 Yne in Complex Organic Synthesis

Role as a Key Building Block in Natural Product Synthesis

The inherent functionality of 1-penten-4-yne makes it an attractive precursor for the total synthesis of various natural products. Its carbon skeleton is embedded in numerous biologically active compounds, and its reactive handles provide convenient points for elaboration and connection to other molecular fragments.

Polyacetylenic natural products, a class of compounds characterized by the presence of multiple conjugated and non-conjugated carbon-carbon triple bonds, exhibit a wide array of biological activities. The synthesis of these often unstable molecules presents significant challenges. While direct use of this compound is one approach, its isomers, such as (E)-3-penten-1-yne, are also crucial. For instance, the synthesis of bidensyneoside A1, a polyacetylenic glucoside, required the preparation of (E)-3-penten-1-yne as a key side-chain component. youtube.com This fragment was then coupled with a protected glucose-containing core via a copper-catalyzed Cadiot-Chodkiewicz cross-coupling reaction to construct the full carbon skeleton of the natural product. youtube.com The strategic use of such pentenyne fragments is central to building the complex polyyne chains that are hallmarks of this natural product family. wikipedia.org

The general strategy for assembling these molecules often involves the coupling of smaller, functionalized alkyne fragments. The presence of both an alkene and an alkyne in a C5 unit like this compound offers a strategic advantage, allowing for the sequential or orthogonal functionalization required to build up these extended π-systems.

Beyond its use as a carbon backbone, this compound is instrumental in reactions that stereoselectively introduce functional groups, creating specific three-dimensional arrangements essential for biological activity. A notable application is in the enantioselective synthesis of nonracemic geminal silylboronates. nrochemistry.com This process involves the reaction of this compound with a silylborane reagent in the presence of a chiral catalyst. The catalyst directs the addition of the silyl (B83357) and boryl groups across the double bond, resulting in the formation of a chiral center with high enantiomeric excess.

This transformation is significant because the resulting silylboronate is a versatile intermediate. The carbon-boron and carbon-silicon bonds can be selectively and stereospecifically transformed into a variety of other functional groups, allowing the chiral alkenyne moiety to be incorporated into larger, more complex molecules. The ability to control the stereochemistry at this early stage is a powerful tool in modern organic synthesis.

| Reaction | Substrate | Reagent | Catalyst Type | Product Feature | Reference |

| Enantioselective Silylboronation | This compound | Silylborane | Chiral Transition Metal | Nonracemic geminal silylboronate | nrochemistry.com |

Construction of Polyheterocyclic and Fused Ring Systems

The dual reactivity of this compound as a 1,4-enyne makes it an ideal substrate for intramolecular cyclization reactions that forge complex ring systems. These reactions often proceed with high efficiency and stereoselectivity, rapidly building molecular complexity from a simple linear precursor. Two prominent examples of such transformations are the Pauson-Khand reaction and ene-yne metathesis.

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. nrochemistry.comthieme-connect.de When applied in an intramolecular fashion to a substrate like this compound, it can generate a bicyclic fused ring system. The reaction is highly regioselective, with the larger substituent on the alkyne typically ending up adjacent to the newly formed carbonyl group. youtube.comthieme-connect.de This method provides a direct route to functionalized five-membered rings, which are common motifs in natural products.

| Cycloaddition Reaction | Reactants | Mediator/Catalyst | Product | Key Feature | Reference |

| Pauson-Khand Reaction | Alkene, Alkyne, CO | Co₂(CO)₈ (stoichiometric) or other metal catalysts | α,β-Cyclopentenone | Forms a five-membered ring in one step | nrochemistry.comuwindsor.caorganic-chemistry.org |

Ene-yne metathesis is another cornerstone of modern synthesis for constructing rings. Catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts), this reaction reorganizes the bonds between the alkene and alkyne of an enyne substrate. uwindsor.canih.gov Intramolecular ring-closing ene-yne metathesis (RCEYM) of a substrate derived from this compound would yield a five-membered ring containing a 1,3-diene moiety. nih.govresearchgate.net This diene is a highly versatile functional handle that can be used in subsequent transformations, such as Diels-Alder reactions, to build even more complex polycyclic and heterocyclic structures. nih.gov The reaction is atom-economical and tolerates a wide range of functional groups, making it a robust tool for synthesizing complex molecular architectures. ed.ac.uk

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. libretexts.org this compound is an excellent starting scaffold for DOS strategies due to its two chemically distinct reactive sites: the terminal alkene and the terminal alkyne.

A DOS approach using this compound can employ a "branching pathway" strategy. researchgate.net In this approach, the initial scaffold is subjected to a variety of orthogonal reactions that selectively target either the alkene or the alkyne.

Alkyne-First Reactions: The terminal alkyne's acidic proton can be removed to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles (e.g., alkyl halides, aldehydes, ketones). Alternatively, the alkyne can participate in metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or cycloadditions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Alkene-First Reactions: The terminal alkene can undergo a host of addition reactions, including hydroboration-oxidation, epoxidation, dihydroxylation, or participate in Heck couplings.

By systematically applying these different reaction classes to the two functional groups of this compound, a single starting material can be rapidly converted into a large and structurally diverse library of compounds. Each member of the library retains a portion of the original scaffold but possesses unique functionalization and stereochemistry, maximizing the potential for discovering novel biological activities. This highlights the power of using simple, bifunctional building blocks like this compound in modern drug discovery and chemical biology. uwindsor.ca

Applications in Advanced Materials Science

Polymer Precursors and Controlled Polymerization Chemistry

The presence of two different polymerizable groups makes 1-penten-4-yne an intriguing monomer for creating complex polymer structures. Controlled polymerization techniques are crucial to selectively polymerize one functional group while leaving the other available for subsequent reactions, leading to the formation of well-defined graft or block copolymers.

Modern controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have become powerful tools for synthesizing polymers with predetermined molecular weights and low dispersity. mdpi.com These techniques can be applied to monomers containing multiple reactive sites, like this compound, to achieve selective polymerization. nih.gov For instance, the styrenyl group in a divinyl monomer has been shown to be more reactive in RAFT polymerization than a pendent alkene group, allowing for the creation of linear polymers with reactive side chains. nih.gov This principle could be extended to this compound, where the reactivity difference between the vinyl and acetylenic groups could be exploited to produce polymers with pendent alkyne functionalities. These pendent groups can then be used for post-polymerization modifications, such as "click" chemistry reactions, to introduce a wide range of functional moieties. nih.gov

Furthermore, acyclic ene-yne metathesis (EMET) polymerization presents a powerful strategy for synthesizing sequence-defined polymers. digitellinc.com This method utilizes the reaction between an alkene and an alkyne to form a new olefinic bond, driving the polymerization forward. By using monomers like this compound, it is possible to create polymers with a regular, repeating structure, which is critical for achieving predictable material properties. digitellinc.com The ability to control the sequence of monomer incorporation is a significant advantage over traditional polymerization methods that often lead to random copolymers. digitellinc.com

The following table summarizes key aspects of controlled polymerization techniques applicable to monomers like this compound.

| Polymerization Technique | Key Features | Potential Application for this compound |

| RAFT Polymerization | Controlled/living radical polymerization, tolerant to various functional groups. mdpi.comnih.gov | Selective polymerization of one functional group (e.g., vinyl) to produce a polymer with pendent alkyne groups for further functionalization. nih.gov |

| Acyclic Ene-Yne Metathesis (EMET) | Forms sequence-defined polymers from acyclic monomers. digitellinc.com | Homopolymerization or copolymerization to create polymers with a strictly alternating and defined backbone structure. digitellinc.com |

Functional Materials with Tunable Electronic and Optical Properties

Polymers derived from this compound are expected to possess interesting electronic and optical properties due to the presence of unsaturated bonds in their backbone or as side chains. The ability to create conjugated systems through the polymerization of the alkyne group, or to have a high density of reactive sites for functionalization, opens the door to materials with tunable characteristics.

The optical properties of polymers, such as their refractive index and transparency, are critical for applications in optical devices. wikipedia.org For instance, poly(4-methyl-1-pentene), a related polyolefin, is known for its high transparency and low refractive index. wikipedia.orgnih.govmdpi.com While the direct optical properties of poly(this compound) are not widely reported, the ability to functionalize the polymer backbone via the pendent alkyne groups allows for the introduction of chromophores or other moieties that can tailor the optical response. researchgate.net

The table below outlines potential strategies for tuning the electronic and optical properties of materials derived from this compound.

| Property | Tuning Strategy | Expected Outcome |

| Electronic Properties | Copolymerization with other conjugated monomers. | Modification of the bandgap and conductivity. researchgate.net |

| Post-polymerization modification to introduce electron-donating or -withdrawing groups. | Fine-tuning of the electronic energy levels. researchgate.net | |

| Optical Properties | Incorporation of chromophores via click chemistry. | Tailoring of absorption and emission spectra. researchgate.net |

| Control of polymer morphology and crystallinity. | Influence on refractive index and light scattering. wikipedia.org |

Development of Nonlinear Optical (NLO) Materials Incorporating this compound Scaffolds

Nonlinear optical (NLO) materials are essential for a range of technologies, including optical computing, data storage, and frequency conversion. jhuapl.eduresearchgate.net Organic materials, particularly those with extended π-conjugated systems, have shown great promise for NLO applications due to their large nonlinear optical susceptibilities and fast response times. researchgate.net The ene-yne structural motif is a key component in several known NLO chromophores. researchgate.net

The synthesis of materials with significant third-order NLO properties often involves creating molecules with a high degree of charge transfer and a large second hyperpolarizability (γ). researchgate.netrsc.org Polyenes and other conjugated polymers are excellent candidates for such materials. researchgate.net The incorporation of this compound into a polymer backbone or as a side chain can contribute to the creation of such conjugated systems. For example, modified ene-yne compounds have been shown to exhibit second harmonic generation (SHG), a second-order NLO effect. researchgate.net Furthermore, the third-order NLO properties of materials can be enhanced by increasing the conjugation length and by introducing specific electron-donating and -withdrawing groups. nih.gov

The versatility of this compound allows for its use as a scaffold to build complex NLO-active molecules and polymers. The alkyne group can readily participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to attach various functional groups that can enhance the NLO response. nih.govresearchgate.net This modular approach allows for the systematic tuning of the NLO properties by varying the structure of the attached moieties. dtic.mil

This table summarizes the potential of this compound in the development of NLO materials.

| NLO Property | Role of this compound Scaffold | Example of Enhancement Strategy |

| Second-Order NLO (e.g., SHG) | Can be part of a non-centrosymmetric molecular design. researchgate.net | Introduction of strong donor-acceptor groups across the ene-yne structure. researchgate.net |

| Third-Order NLO | Provides a conjugated backbone or a site for attaching conjugated side chains. researchgate.net | Increasing the conjugation length of the polymer; attaching chromophores with large hyperpolarizability. nih.govresearchgate.net |

Future Research Directions and Emerging Trends in 1 Penten 4 Yne Chemistry

Innovations in Green Chemistry Approaches for 1-Penten-4-yne Synthesis

Future research in the synthesis of this compound and its derivatives is increasingly focusing on the principles of green chemistry. The primary goals are to enhance atom economy, reduce waste, and utilize less hazardous materials.

One promising trend is the development of catalytic reactions that are more environmentally benign. For instance, methods that avoid pre-functionalized starting materials are gaining traction. nih.gov A notable strategy involves the transition-metal-catalyzed direct addition of a terminal alkyne's C-H bond to another alkyne moiety, which is an atom-economical pathway to conjugated enynes. rsc.org While challenging due to the potential for multiple cross-dimerization and homodimerization products, the development of highly selective catalysts can make this a viable green route. rsc.org

Another area of innovation lies in the use of greener solvents and reaction conditions. Research into solvent-free reactions, or the use of water or other environmentally friendly solvents, is expected to grow. mdpi.commdpi.com For example, the use of hot water as a mildly acidic catalyst for rearrangements to form enyne structures showcases a move away from traditional, more hazardous acid catalysts. organic-chemistry.org

Future synthetic strategies will likely focus on catalysts based on abundant and less toxic metals, moving away from precious metal catalysts where possible. Metal-free catalysis, such as organocatalysis, is also an emerging area with significant potential for the green synthesis of enynes and their derivatives. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Enynes

| Feature | Traditional Synthesis | Emerging Green Approaches |

| Catalysts | Often based on precious metals (e.g., Palladium, Platinum) organic-chemistry.org | Earth-abundant metal catalysts (e.g., Iron, Copper), organocatalysts, biocatalysts organic-chemistry.orgresearchgate.netrsc.org |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions mdpi.commdpi.com |

| Atom Economy | Can be low due to the use of protecting groups and multi-step syntheses | High, through atom-economical reactions like C-H activation and cycloadditions rsc.orgorganic-chemistry.org |

| Byproducts | Can generate significant stoichiometric waste | Minimized through catalytic cycles and high selectivity nih.gov |

Development of Sustainable and Biocatalytic Transformations of Alkenynes

The use of enzymes and whole-cell systems for the transformation of alkynes and enynes is a rapidly developing field that promises highly selective and sustainable chemical processes. Biocatalysis offers the advantages of mild reaction conditions, high enantioselectivity, and the use of renewable resources. acs.org

For a molecule like this compound, biocatalytic reductions are a key area of interest. Ene-reductases (EREDs) have been shown to selectively reduce electron-deficient alkynes to alkenes. semanticscholar.org Future research will likely focus on expanding the substrate scope of these enzymes to include non-activated enynes like this compound and on engineering enzymes for specific chemo- and stereoselectivities.

Another avenue of exploration is the use of photo-biocatalysis, which combines the selectivity of enzymes with the energy of light to drive novel transformations. acs.org This could lead to new ways of functionalizing the double or triple bond of this compound under exceptionally mild conditions. The development of artificial metalloenzymes could also open up new catalytic possibilities for enynes that are not accessible with natural enzymes.

Table 2: Examples of Biocatalytic Transformations Relevant to Enynes

| Enzyme Class | Transformation | Potential Application for this compound |

| Ene-Reductases (EREDs) | Selective reduction of C=C or C≡C bonds semanticscholar.org | Selective reduction of the alkene or alkyne moiety to produce pentynes or pentenes. |

| Alkane Hydroxylases | Oxidation of C-H bonds organic-chemistry.org | Regioselective hydroxylation at various positions of the carbon chain. |

| Lipases | Hydrolysis and esterification reactions | Kinetic resolution of racemic derivatives of this compound. |

| Photoenzymes (e.g., Photolyases) | Light-driven reactions acs.org | Novel light-mediated functionalizations of the unsaturated bonds. |

Exploration of Novel Chemo- and Regioselective Functionalization Strategies

The presence of two distinct reactive sites in this compound—the alkene and the alkyne—makes chemo- and regioselective functionalization a significant and ongoing challenge. Future research will focus on developing catalytic systems that can precisely target one functional group over the other, or that can orchestrate tandem reactions involving both.

One major area of development is in hydrofunctionalization reactions. For example, the hydroalkylation of the alkyne moiety allows for the stereoselective synthesis of functionalized E-alkenes. nih.gov The development of catalysts that can selectively perform hydroamination, hydroetherification, or hydrocarboxylation on either the double or triple bond of this compound would be highly valuable.

Cyclization reactions of enynes are another key area of research. Rhodium-catalyzed cycloisomerization can convert acyclic enynes into cyclic dienes with high endoselectivity. organic-chemistry.org Future work will likely explore new catalytic systems to control the regioselectivity of these cyclizations and to access a wider range of carbocyclic and heterocyclic structures from simple enynes like this compound. The use of cooperative catalysis, where two or more catalysts work in concert, is also an emerging strategy to achieve novel and selective transformations of enynes. nih.gov

Advanced Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. escholarship.org For this compound, computational studies will play a crucial role in several areas.

One key application is the elucidation of reaction mechanisms. DFT calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and rationalize the observed chemo-, regio-, and stereoselectivity. rsc.orgrsc.org This understanding can then be used to design more efficient and selective catalysts. For example, computational studies can help in understanding the role of ligands in metal-catalyzed reactions and in predicting which ligands will favor a desired outcome. semanticscholar.org

Furthermore, computational methods can be used to predict entirely new reactivity patterns for this compound. By simulating the interaction of the enyne with various reagents and catalysts under different conditions, it may be possible to identify novel transformations that have not yet been explored experimentally. The study of reaction dynamics using methods like ab initio molecular dynamics (AIMD) can also provide insights into how the molecule behaves after passing through the transition state, which can be crucial for understanding product distributions in complex reactions. escholarship.org

Table 3: Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Calculation of reaction pathways and transition state energies. rsc.orgrsc.org | Elucidating reaction mechanisms and predicting selectivity. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. researchgate.net | Understanding electronic effects that govern reactivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of chemical bonds and non-covalent interactions. semanticscholar.org | Identifying key interactions between catalyst and substrate. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction trajectories. escholarship.org | Predicting dynamic effects and product ratios in complex reactions. |

Expansion into Emerging Material Science Applications and Interdisciplinary Fields

The unique structure of this compound makes it an attractive building block for the synthesis of advanced materials. Future research is expected to increasingly explore its potential in polymer chemistry and other interdisciplinary fields.

One of the most promising areas is the use of this compound and its derivatives in acyclic ene-yne metathesis (EMET) polymerization. digitellinc.com This method allows for the synthesis of sequence-defined polymers with unique properties. The resulting polymers, with their regularly spaced double bonds in the backbone, can be further functionalized to create materials with tailored optical, electronic, or biological properties.

The ability of enynes to participate in photocycloaddition reactions also opens up possibilities for the creation of complex, three-dimensional molecular architectures. temple.edu These structures could find applications in areas such as drug delivery, molecular sensing, or the development of new photoresponsive materials.

Furthermore, the cross-conjugated dieneynes that can be synthesized from this compound derivatives have interesting photophysical properties, suggesting potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov As our ability to control the functionalization of this compound improves, so too will the range of potential applications in material science and beyond.

Q & A

Q. Basic Research Focus

- IR spectroscopy : Sharp absorption at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) confirm alkyne functionality .

- ¹³C NMR : Signals at δ 65–85 ppm (sp-hybridized carbons) and δ 100–120 ppm (terminal ≡C-H) .

- Mass spectrometry : Molecular ion peak at m/z 68 (C₅H₈) with fragmentation patterns indicating α-cleavage .

Methodological rigor requires triplicate measurements and comparison to reference databases to validate purity .

How do computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound, and how do these predictions align with experimental observations?

Q. Advanced Research Focus

- DFT setup : Hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets model electron density and frontier orbitals. Exact exchange terms improve thermochemical accuracy .

- Reactivity insights : Calculations predict regioselectivity in electrophilic additions (e.g., H⁺ attack at the terminal alkyne). Experimental validation via kinetic studies (e.g., bromination rates) can test these predictions .

- Contradiction resolution : Discrepancies in bond dissociation energies may arise from solvent effects omitted in gas-phase simulations; explicit solvent models (e.g., PCM) improve alignment .

What strategies can resolve contradictions in reported kinetic data for this compound’s [specific reaction], and how can experimental design be optimized for reproducibility?

Q. Advanced Research Focus

- Variable isolation : Control humidity, oxygen levels, and catalyst purity to reduce confounding factors .

- Statistical analysis : Use ANOVA to compare datasets from independent studies, identifying outliers due to instrumental calibration differences .

- Meta-analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as solvent polarity effects on reaction pathways .

How can isotopic labeling (e.g., deuterium) elucidate mechanistic pathways in this compound’s hydrogenation or cycloaddition reactions?

Q. Advanced Research Focus

- Labeling protocol : Synthesize this compound-d₂ via deuteration of the terminal alkyne using D₂O and Lindlar catalyst .

- Mechanistic tracking : Monitor deuterium retention in products via mass spectrometry to distinguish between concerted vs. stepwise mechanisms (e.g., in Diels-Alder reactions) .

- Data interpretation : Compare kinetic isotope effects (KIE) with computational transition-state models to validate proposed mechanisms .

What are the challenges in studying this compound’s stability under varying conditions, and how can degradation pathways be systematically analyzed?

Q. Advanced Research Focus

- Accelerated aging tests : Expose the compound to UV light, heat, or oxidants, then quantify decomposition products via GC-MS .

- Multivariate analysis : Use principal component analysis (PCA) to correlate degradation rates with environmental factors (e.g., pH, O₂ levels) .

- Contradiction management : Address conflicting shelf-life data by standardizing storage protocols (e.g., inert vs. ambient conditions) across studies .

How can the PICO framework structure a study investigating this compound’s role as a ligand in organometallic catalysis?

Q. Methodological Guidance

- Population (P) : Transition-metal complexes (e.g., Pd, Cu).

- Intervention (I) : this compound as a π-ligand.

- Comparison (C) : Catalytic efficiency vs. alkynes with bulkier substituents.

- Outcome (O) : Turnover frequency (TOF) and enantioselectivity in cross-coupling reactions.

This framework ensures hypothesis-driven experimental design and systematic data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報